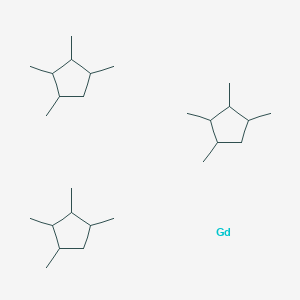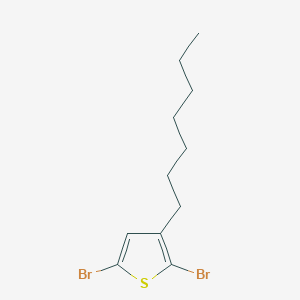
2,5-Dibromo-3-heptylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3-heptylthiophene is an organobromine compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms at the 2 and 5 positions and a heptyl group at the 3 position makes this compound particularly interesting for various chemical applications, especially in the field of organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-heptylthiophene can be synthesized through several methods. One common approach involves the bromination of 3-heptylthiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3-heptylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, where aryl or vinyl boronic acids are used in the presence of a palladium catalyst.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and aryl or vinyl boronic acids in the presence of a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Typically involves oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution Products: Various aryl or vinyl thiophenes depending on the boronic acid used.
Oxidation Products: Thiophene sulfoxides or sulfones.
Applications De Recherche Scientifique
2,5-Dibromo-3-heptylthiophene has several applications in scientific research:
Organic Electronics: Used as a monomer in the synthesis of conjugated polymers for organic photovoltaic cells and field-effect transistors.
Materials Science: Incorporated into materials with specific electronic properties for use in sensors and other electronic devices.
Medicinal Chemistry: Explored for its potential in drug development due to its ability to undergo various functionalizations.
Mécanisme D'action
The mechanism by which 2,5-dibromo-3-heptylthiophene exerts its effects depends on the specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. The bromine atoms facilitate further functionalization, enabling the synthesis of complex materials with tailored properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Similar structure but with a hexyl group instead of a heptyl group.
2,5-Dibromo-3-methylthiophene: Contains a methyl group, leading to different reactivity and applications.
Uniqueness
2,5-Dibromo-3-heptylthiophene is unique due to its heptyl group, which can influence the compound’s solubility, electronic properties, and reactivity. This makes it particularly suitable for specific applications in organic electronics and materials science where these properties are critical .
Propriétés
Numéro CAS |
1038914-36-1 |
|---|---|
Formule moléculaire |
C11H16Br2S |
Poids moléculaire |
340.12 g/mol |
Nom IUPAC |
2,5-dibromo-3-heptylthiophene |
InChI |
InChI=1S/C11H16Br2S/c1-2-3-4-5-6-7-9-8-10(12)14-11(9)13/h8H,2-7H2,1H3 |
Clé InChI |
LWEVPWJECJRWQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=C(SC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid](/img/structure/B13394308.png)

![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)
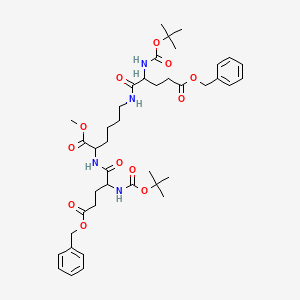
![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)
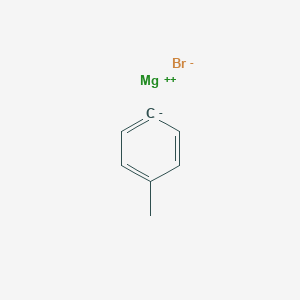
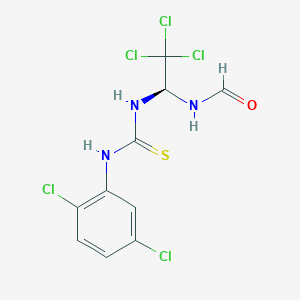
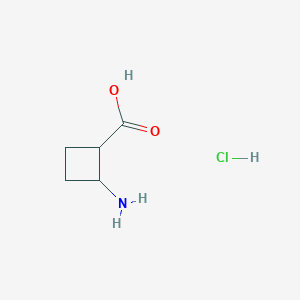
![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
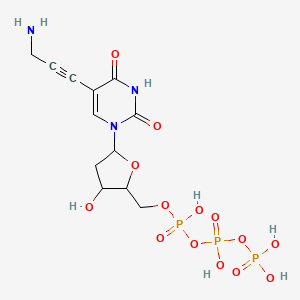
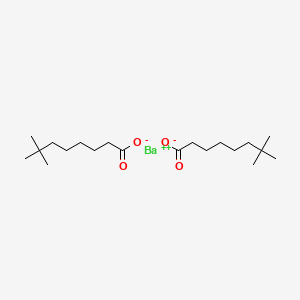
![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)
